DE(ethoxy)tamsulosin

Description

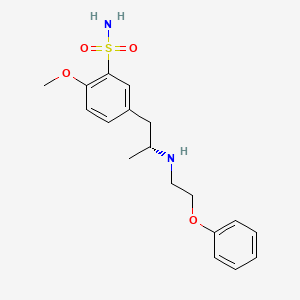

Structure

2D Structure

3D Structure

Properties

CAS No. |

2244986-82-9 |

|---|---|

Molecular Formula |

C18H24N2O4S |

Molecular Weight |

364.5 g/mol |

IUPAC Name |

2-methoxy-5-[(2R)-2-(2-phenoxyethylamino)propyl]benzenesulfonamide |

InChI |

InChI=1S/C18H24N2O4S/c1-14(20-10-11-24-16-6-4-3-5-7-16)12-15-8-9-17(23-2)18(13-15)25(19,21)22/h3-9,13-14,20H,10-12H2,1-2H3,(H2,19,21,22)/t14-/m1/s1 |

InChI Key |

UERLZSSAWHCYEK-CQSZACIVSA-N |

Isomeric SMILES |

C[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2 |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of Tamsulosin and Its De Ethoxylated Analogues

Synthetic Methodologies for Tamsulosin (B1681236) Precursors and Key Intermediates

The construction of the tamsulosin molecule relies on the synthesis and coupling of two key fragments. A significant challenge lies in establishing the correct stereochemistry at the chiral center, as the (R)-enantiomer is significantly more active than its (S)-counterpart. rsc.org

Enantioselective Synthesis Strategies for (R)-Tamsulosin Chirality

The chirality of tamsulosin is crucial for its biological activity, with the (R)-enantiomer being markedly more potent. rsc.org Achieving high enantiomeric purity is a primary goal in its synthesis. Several strategies have been developed to this end:

Use of Chiral Starting Materials: Early methods utilized chiral precursors like (R)-1-(4-methoxyphenyl)propan-2-amine. rsc.org Another approach starts from optically pure L-tyrosine. google.com

Diastereoselective Reductive Amination: This strategy involves a reductive amination process using a chiral auxiliary, such as (R)-α-methylbenzylamine, to induce the desired stereochemistry. rsc.org

Chiral Resolution: Resolution of racemic amine intermediates is a common technique. This is often accomplished by forming diastereomeric salts with optically active acids like D-tartaric acid, (R,R)-dibenzoyl-D-tartaric acid, or L- or D-10-camphorsulfonic acid. rsc.org Ellman's sulfinamide reagent has also been employed in asymmetric synthesis, achieving an 87:13 enantiomeric ratio, which can be further enhanced to over 99.5% ee through crystallization with dibenzoyl tartarate. researchgate.net

Chemoenzymatic Routes: Biocatalysis offers a sustainable and highly selective method. Transaminases (TAs) have been used for the stereoselective synthesis of the key amine precursor, with some commercial enzymes showing complete selectivity for the desired (R)-enantiomer. rsc.org

| Strategy | Description | Example Resolving Agents/Auxiliaries |

| Chiral Starting Material | Utilizes a precursor that already possesses the correct stereochemistry. | (R)-1-(4-methoxyphenyl)propan-2-amine, L-tyrosine rsc.orggoogle.com |

| Diastereoselective Synthesis | Employs a chiral auxiliary to direct the stereochemical outcome of a reaction. | (R)-α-methylbenzylamine rsc.org |

| Chiral Resolution | Separates enantiomers from a racemic mixture by forming diastereomeric salts. | D-tartaric acid, (R,R)-dibenzoyl-D-tartaric acid, L-10-camphorsulfonic acid rsc.org |

| Chemoenzymatic Synthesis | Uses enzymes to catalyze stereoselective transformations. | Transaminases (TAs) rsc.org |

Amine Alkylation and Sulfonamide Formation in Related Compound Synthesis

The final steps in the synthesis of tamsulosin and its analogues involve the formation of the amine side chain and the sulfonamide group.

The sulfonamide group is typically introduced early in the synthesis, prior to the coupling of the side chain. The key amine intermediate, (R)-(−)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, is a critical building block. google.com

The core reaction for assembling the final molecule is the alkylation of this primary amine with a suitable electrophile. In the case of tamsulosin, this is typically a 2-(2-ethoxyphenoxy)ethyl halide, such as the bromide. google.com This reaction is a C-N bond formation, often carried out in a solvent like dimethylformamide (DMF). google.com Alternative methods, such as reductive amination using nitriles, have also been explored, particularly in continuous-flow synthesis setups. u-tokyo.ac.jp For instance, the reaction between the chiral amine precursor and 2-(o-ethoxyphenoxy)ethyl bromide can be conducted in the presence of sodium bicarbonate and sodium iodide in acetonitrile (B52724). rsc.org

Identification and Characterization of DE(ethoxy)tamsulosin as a Synthetic Impurity

During the synthesis and storage of active pharmaceutical ingredients (APIs) like tamsulosin, various impurities can form from starting materials, reagents, or by-products. daicelpharmastandards.com this compound is one such process-related impurity. nih.govncats.io

Process-Related Impurities in Tamsulosin Manufacturing

Impurities in tamsulosin can arise from several sources throughout the manufacturing process. These can include unreacted starting materials, intermediates, and by-products from side reactions. daicelpharmastandards.com The impurity profile of the final drug product is a critical quality attribute that must be carefully controlled. clearsynth.com High-Performance Liquid Chromatography (HPLC) is a common analytical technique used to detect and quantify these impurities. daicelpharmastandards.comscholarsresearchlibrary.com

This compound, also known as Tamsulosin Impurity C, is characterized by the absence of the ethoxy group on the phenoxy ring. nih.govncats.io Its chemical name is 2-methoxy-5-[(2R)-2-(2-phenoxyethylamino)propyl]benzenesulfonamide. nih.gov This impurity arises from the use of a precursor that lacks the ethoxy substituent.

Another potential process impurity is 5-((R)-2-{Bis-[2-(2-ethoxyphenoxy)ethyl]amino}-propyl)-2-methoxybenzenesulfonamide, which results from the dialkylation of the primary amine. google.com

| Impurity Name | Chemical Structure Variation | Common Designation |

| This compound | Lacks the ethoxy group on the phenoxy ring. | Tamsulosin Impurity C nih.govncats.io |

| Bis-alkylation product | Contains two 2-(2-ethoxyphenoxy)ethyl groups on the amine. | 5-((R)-2-{Bis-[2-(2-ethoxyphenoxy)ethyl]amino}-propyl)-2-methoxybenzenesulfonamide google.com |

Strategies for Optimization of Synthetic Routes to Minimize De-Ethoxylation By-products

Minimizing the formation of impurities like this compound is a key objective in process optimization. This is primarily achieved by ensuring the high purity of starting materials and intermediates.

To prevent the formation of this compound, it is crucial to use 2-(2-ethoxyphenoxy)ethanol (B1339132) and its subsequent derivatives (e.g., the corresponding bromide) that are free from the non-ethoxylated analogue, 2-phenoxyethanol (B1175444). The synthesis of the 2-(2-ethoxyphenoxy)ethane-1-ol intermediate involves the alkylation of 2-ethoxyphenol (B1204887). rsc.org Careful control of this step and purification of the product are essential to prevent carrying over any de-ethoxylated contaminants.

Furthermore, purification of the final tamsulosin product is critical. Methods such as forming carboxylate salts of tamsulosin and then converting them to the hydrochloride salt can effectively remove impurities, yielding tamsulosin hydrochloride with a purity of 99.0% or higher. google.com Continuous-flow synthesis is another strategy that can improve reaction control and minimize by-products by allowing for precise management of reaction conditions and reducing the need for intermediate isolation. u-tokyo.ac.jpresearchgate.net

Rational Design and Synthesis of De-Ethoxylated Tamsulosin Analogues

The rational design and synthesis of analogues, including de-ethoxylated versions, are undertaken to explore structure-activity relationships (SAR). nih.gov By systematically modifying parts of the tamsulosin molecule, such as the 2-substituted phenoxyethylamino group, researchers can evaluate the influence of these changes on the compound's affinity and selectivity for α1-adrenoceptor subtypes. nih.gov

The synthesis of a de-ethoxylated analogue like this compound would follow a similar pathway to tamsulosin itself. The key difference would be the use of 2-phenoxyethanol instead of 2-ethoxyphenol as a starting material for the synthesis of the side chain. This would be alkylated and converted to a suitable leaving group (e.g., bromide) before being coupled with the chiral amine intermediate, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. The subsequent reaction steps would mirror those for tamsulosin synthesis.

Chemical Modifications and Structural Diversification at the Ethoxy Moiety

The ethoxy group within the 2-(2-ethoxyphenoxy)ethylamino side chain of tamsulosin is a critical component for its pharmacological profile, but also a site for metabolic transformation and synthetic modification. Research into this area has spanned from observing metabolic pathways to synthetically replacing the entire moiety to probe its role in receptor binding.

One of the primary chemical modifications observed in vivo is metabolic de-ethylation. Tamsulosin is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6. nih.govdrugbank.com The action of CYP3A4 leads to the de-ethylation of the ethoxy group, cleaving the ethyl component to yield a primary alcohol metabolite known as the M-1 metabolite. drugbank.com This biotransformation represents a natural de-alkylation at the ethoxy position.

Synthetic approaches have explored more profound structural diversification by replacing the entire 2-(2-ethoxyphenoxy)ethanamine (B1588086) portion of the molecule. Such modifications are crucial for understanding the structural requirements for potent and selective α1-adrenoceptor antagonism. A study on homochiral tamsulosin analogues reported the synthesis and pharmacological evaluation of compounds where the 2-substituted phenoxyethylamino group was replaced with other functionalities. researchgate.net For instance, the synthesis of a benzyl (B1604629) analogue was undertaken to evaluate how these structural changes influence the affinity profile for α1-adrenoceptor subtypes. researchgate.net These investigations have demonstrated that while the core amine structure is essential, modifications to the side chain, including the removal or replacement of the ethoxy-containing moiety, can significantly alter receptor affinity and selectivity. researchgate.net

The table below summarizes findings from research into tamsulosin analogues with modifications at the side chain.

| Compound | Modification from Tamsulosin Structure | Reported Pharmacological Finding | Reference |

| Tamsulosin ((-)-1) | Reference compound | Potent α-adrenoceptor antagonist. | researchgate.net |

| Benzyl analogue ((-)-3) | The 2-(2-ethoxyphenoxy)ethyl group is replaced by a benzyl group. | Showed a preferential antagonist profile for α1A over α1D and α1B adrenoceptors and a 12-fold higher potency at α1A-adrenoceptors compared to the α1B subtype. | researchgate.net |

| Constrained analogue ((-)-5a/b) | The 2-(2-ethoxyphenoxy)ethanamine moiety is replaced with a 1-cis-(3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamino group. | Resulted in diastereomers with altered conformational constraints to evaluate effects on affinity. | researchgate.net |

This table is generated based on data reported in the cited research literature.

Exploration of Novel Reaction Pathways for De-Ethoxylated Scaffolds

A "de-ethoxylated scaffold" of tamsulosin refers to the core molecule lacking the ethyl group on the phenoxy side chain, resulting in a phenol (B47542) derivative: R(−)-5-[2-[[2-(2-hydroxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide. The exploration of synthetic pathways to access this scaffold is of interest as it provides a versatile intermediate for creating a wide array of new derivatives through subsequent etherification or other modifications of the phenol group.

Conventional syntheses of tamsulosin typically involve the coupling of two major fragments: the chiral sulfonamide amine, (R)-(−)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, and a derivative of the 2-(2-ethoxyphenoxy)ethyl side chain. google.com This side-chain fragment is commonly prepared starting from 2-ethoxyphenol and is activated for coupling as a halide (e.g., bromide) or a sulfonate ester (e.g., tosylate or mesylate). google.comepo.orggoogle.com This classical approach builds the final molecule with the ethoxy group already installed.

Novel reaction pathways have been explored to invert this sequence, aiming to create the phenolic (de-ethoxylated) scaffold first. One patented process outlines a synthetic route that begins with L-tyrosine and proceeds through several novel intermediates, including a (phenol)amido acid (15) and a (phenol)amidoester (16). epo.orggoogle.com This strategy establishes the core structure containing a free phenol group at a relatively early stage. This de-ethoxylated scaffold can then serve as a key intermediate, allowing for late-stage diversification. The phenol can be converted to the target ethoxy group to form tamsulosin or reacted with various other alkylating agents to produce a library of novel analogues. This pathway is advantageous as it avoids the separate synthesis of a specific side-chain fragment for each new analogue and provides a common, versatile precursor. epo.org

Another theoretical approach to a de-ethoxylated scaffold is the direct cleavage of the ether bond in the final tamsulosin molecule. Aryl ethers can be cleaved under harsh conditions using strong protic acids like hydroiodic acid (HI) or potent Lewis acids such as boron tribromide (BBr3). masterorganicchemistry.com However, the challenge in a complex molecule like tamsulosin lies in achieving selective cleavage. The molecule contains two aryl ether bonds (one ethoxy and one methoxy) as well as other sensitive functional groups (sulfonamide, secondary amine). Attempts to achieve selective O-demethylation on tamsulosin to produce its M-4 metabolite have been reported as unsuccessful, highlighting the practical difficulties of such a direct de-alkylation strategy. google.com This underscores the value of synthetic routes that build the de-ethoxylated (phenolic) scaffold from precursor materials rather than attempting to deconstruct the final drug product.

Metabolic Pathways and Biotransformation of Tamsulosin to De Ethoxy Tamsulosin

In Vitro Metabolic Studies of Tamsulosin (B1681236) in Hepatic Systems

In vitro studies utilizing human liver microsomes have been instrumental in elucidating the metabolic fate of tamsulosin. nih.govtandfonline.com These studies have shown that when tamsulosin is incubated with human liver microsomes, it is converted into multiple metabolites. nih.govtandfonline.comtandfonline.com The primary routes of metabolism include O-deethylation, oxidative deamination, hydroxylation, and O-demethylation. tandfonline.comnih.govnih.gov

Cytochrome P450 Enzyme Involvement in De-Ethoxylation

The de-ethoxylation of tamsulosin is a critical step in its metabolism, and the cytochrome P450 superfamily of enzymes plays a central role in this transformation. mdpi.compatsnap.compharmgkb.org Specifically, CYP3A4 and CYP2D6 have been identified as the main isoenzymes responsible for the metabolism of tamsulosin. patsnap.compharmgkb.orgdrugbank.commedsafe.govt.nz

While CYP3A4 is the main driver of de-ethoxylation, CYP2D6 also plays a significant, albeit different, role in tamsulosin metabolism. CYP2D6 is primarily responsible for the hydroxylation and O-demethylation of tamsulosin, leading to the formation of metabolites M-3 and M-4, respectively. nih.govdrugbank.com Inhibition studies using quinidine (B1679956) and sparteine, known CYP2D6 inhibitors, have confirmed its role in the formation of these specific metabolites. nih.govtandfonline.com The involvement of both CYP3A4 and CYP2D6 highlights the complex nature of tamsulosin metabolism. hres.casinglecare.com

Non-Oxidative Metabolic Transformations of Tamsulosin

Following the initial oxidative metabolism by cytochrome P450 enzymes, the resulting metabolites of tamsulosin, including DE(ethoxy)tamsulosin, undergo further non-oxidative transformations. These metabolites are extensively conjugated with glucuronic acid or sulfate (B86663) before being excreted from the body. scispace.comnih.gov This conjugation process increases the water solubility of the metabolites, facilitating their elimination via urine and feces. nih.govnih.gov

Comprehensive Identification and Structural Elucidation of Tamsulosin Metabolites

The biotransformation of tamsulosin results in a number of identifiable metabolites. In human urine, after oral administration, the O-deethylated metabolite (M-1 or this compound), often found as its sulfate conjugate, is a major product, accounting for a significant percentage of the administered dose. nih.govmdpi.comnih.govresearchgate.net Another significant metabolite is the o-ethoxyphenoxy acetic acid (AM-1). nih.govnih.govmdpi.comnih.govresearchgate.net

Primary Metabolic Routes Leading to De-Ethylation

The principal metabolic pathway leading to the formation of this compound is the O-deethylation of the o-ethoxyphenoxy moiety of the parent tamsulosin molecule. nih.govnih.govtandfonline.com This reaction is catalyzed by CYP3A4 in the liver. nih.govdrugbank.com The resulting this compound can then be further metabolized, primarily through conjugation with sulfate. nih.govnih.gov

Table 1: Key Enzymes and Metabolites in Tamsulosin Metabolism

| Enzyme | Metabolic Reaction | Resulting Metabolite(s) |

| CYP3A4 | O-deethylation | M-1 (this compound) |

| Oxidative deamination | AM-1 | |

| CYP2D6 | Hydroxylation | M-3 |

| O-demethylation | M-4 |

Secondary Conjugation Reactions of De-Ethoxylated Metabolites

Following the initial Phase I biotransformation of tamsulosin, the primary O-deethylated metabolite, known as this compound or M-1, undergoes further secondary reactions, primarily through conjugation. nih.govconicet.gov.ar These Phase II metabolic pathways involve the covalent attachment of endogenous polar molecules to the metabolite, which generally increases water solubility and facilitates excretion. conicet.gov.ar

The principal conjugation reactions identified for this compound are sulfation and glucuronidation. drugbank.compharmgkb.orgnih.gov In humans, the sulfated conjugate of this compound (M-1-Sul) is a significant metabolite. drugbank.com Following a single oral administration of radiolabeled tamsulosin to human subjects, the sulfate of the O-deethylated metabolite was found to be extensively excreted in urine, accounting for 15.7% of the administered dose. nih.govdrugbank.com The metabolites of tamsulosin, including this compound, undergo extensive conjugation to glucuronide or sulfate before being excreted by the kidneys. nih.govgsk.com Studies in rats and dogs have also identified the formation of glucuronide and sulfate conjugates of this compound. nih.gov

Comparative Metabolic Profiling of Tamsulosin Across Preclinical Species

The metabolic profile of tamsulosin, including the formation of this compound, exhibits considerable variation across different species. nih.gov Characterizing these interspecies differences is crucial for evaluating preclinical toxicology studies and for understanding the chemical and pharmacological properties of the compound. psu.edu Such studies typically involve analyzing metabolic profiles in liver microsomes and in vivo samples from various preclinical species, such as rats and dogs, and comparing them to human data. nih.govajpp.in

Interspecies Differences in Metabolic Pathways for this compound Formation

The formation of this compound (M-1) is a common metabolic step across humans, rats, and dogs; however, its relative importance and subsequent biotransformation vary significantly. nih.gov In human liver microsomes, the formation of this compound is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4. nih.govdrugbank.com

In rats , the primary metabolic pathways for tamsulosin involve O-deethylation to form this compound, alongside O-demethylation. These primary metabolites then undergo extensive secondary conjugation with both glucuronic acid and sulfuric acid. nih.gov

In dogs , O-deethylation is also a main pathway. However, the subsequent conjugation of the resulting this compound with sulfuric acid is a more prominent route compared to rats. Another major pathway in dogs is the oxidative deamination of the tamsulosin side chain. nih.gov

In humans , this compound is a major initial metabolite. nih.gov Its subsequent sulfation to M-1-Sul is a critical pathway, with this sulfated conjugate being one of the most abundant metabolites excreted in urine. drugbank.com

The table below summarizes the key interspecies differences in the metabolic pathways related to this compound.

| Species | Primary Formation Enzyme (for this compound) | Major Subsequent Metabolic Pathways for this compound | Key Excreted Metabolite(s) Derived from this compound |

| Human | CYP3A4 nih.gov | Sulfation, Glucuronidation nih.govgsk.com | Sulfate of O-deethylated metabolite (M-1-Sul) drugbank.com |

| Rat | Hepatic Enzymes nih.gov | Glucuronidation, Sulfation nih.gov | Glucuronide and sulfate conjugates of de-ethylated metabolite nih.gov |

| Dog | Hepatic Enzymes nih.gov | Sulfation nih.gov | Sulfate of de-ethylated metabolite nih.gov |

These differences are also influenced by significant variations in plasma protein binding among species. Tamsulosin is highly bound to human plasma protein (99%), whereas the binding is lower in dogs (90%) and rats (80%). nih.govpsu.edu This variation in the unbound fraction of the drug can affect the rate of hepatic metabolism and clearance, contributing to the observed differences in metabolic profiles. nih.govpsu.edu

Extrapolation of Preclinical Metabolic Data for Chemical Understanding

Extrapolating metabolic data from preclinical animal species to humans is a complex but essential step for understanding a chemical's potential behavior and disposition in the human body. researchgate.net Due to the significant interspecies differences in tamsulosin metabolism and pharmacokinetics, direct extrapolation based on simple allometric scaling (relating physiological parameters to body weight) is often inaccurate. scite.ai For instance, the oral clearance of tamsulosin shows wide variation between rats, dogs, and humans, which is not explained by body size alone. nih.gov

Research has shown that predictions for human pharmacokinetic parameters, such as clearance and volume of distribution, can be dramatically improved by incorporating correction factors. scite.ai For tamsulosin, correcting for the differences in plasma protein binding across species significantly improves the accuracy of extrapolating the volume of distribution. psu.eduscite.ai Similarly, predicting systemic clearance becomes more accurate when the scaling is based on the unbound drug concentration and incorporates factors like the maximum life-span potential of the species. scite.ai

By accounting for these key physiological and biochemical differences—namely the activity of metabolic enzymes like CYP3A4 and the extent of plasma protein binding—a more reliable prediction of the metabolic fate of tamsulosin and the formation of this compound in humans can be constructed from preclinical data. scite.ai This detailed chemical understanding is vital for bridging the gap between nonclinical and clinical findings.

Advanced Analytical Chemistry Methodologies for De Ethoxy Tamsulosin

Chromatographic Techniques for Separation and Precise Quantification

Chromatographic methods are fundamental for separating DE(ethoxy)tamsulosin from the main API, tamsulosin (B1681236), and other related impurities. The structural similarity among these compounds presents a significant analytical challenge, demanding highly selective and efficient separation techniques.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is the most widely used technique for the analysis of tamsulosin and its impurities. japsonline.com The development of a robust HPLC method is critical for ensuring the quality and consistency of the drug substance. Method development typically involves optimizing several parameters to achieve adequate separation (resolution) between tamsulosin, this compound, and other related compounds.

Key aspects of HPLC method development include the selection of the stationary phase, mobile phase composition, and detector settings. C18 columns are commonly employed for the separation of tamsulosin and its related substances. nih.govijpsonline.com The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. ijpsonline.comijcr.info Gradient elution is frequently preferred over isocratic elution to achieve better resolution of all impurities within a reasonable analysis time. ijpsonline.com Optimization of the mobile phase pH is also crucial for good separation. ijcr.info UV detection is typically set at a wavelength where both tamsulosin and its impurities exhibit significant absorbance, often around 220-225 nm or 280 nm. ijpsonline.cominnovareacademics.in

A typical validated RP-HPLC method for impurity determination would be assessed for specificity, linearity, precision, accuracy, and robustness to ensure its suitability for routine quality control. ijcr.info

Table 1: Example of HPLC Method Parameters for Tamsulosin Impurity Profiling

| Parameter | Condition |

|---|---|

| Column | Reverse Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 15 mM Ammonium Acetate Solution |

| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 225 nm |

| Injection Volume | 20 µL |

This table represents a composite of typical conditions reported for the analysis of tamsulosin and its related substances. ijpsonline.comijpsonline.com

For the detection and quantification of trace-level impurities like this compound, the coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and specificity. ijpsonline.com These techniques are invaluable for identifying unknown impurities and for confirming the presence of known ones, especially when they are present at levels below the detection limits of UV detectors.

LC-MS/MS methods are developed to separate compounds chromatographically before they enter the mass spectrometer. nih.gov Electrospray ionization (ESI) is a commonly used ionization technique for tamsulosin and its analogues, typically generating protonated molecular ions [M+H]⁺ in the positive ion mode. ijpsonline.com By selecting the specific mass-to-charge ratio (m/z) of the parent ion for this compound and then monitoring for its characteristic product ions after fragmentation, a highly selective and sensitive quantification method can be established. This approach, known as multiple reaction monitoring (MRM), minimizes interference from the matrix and other components. ijpsonline.com

The development of validated LC-MS/MS methods is essential for pharmacokinetic studies and for the analysis of related substances in both bulk drugs and final formulations. ijpsonline.com

While RP-HPLC is the dominant technique, other methods can also be employed for impurity profiling. High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler and high-throughput alternative for the determination of tamsulosin and its impurities. actascientific.com HPTLC methods have been developed and validated for the quantification of tamsulosin in pharmaceutical dosage forms, demonstrating good precision and accuracy. actascientific.com

Chiral liquid chromatography is another important approach, used specifically for separating the enantiomers of tamsulosin and its synthetic intermediates. scispace.com This is crucial as different enantiomers can have different pharmacological activities.

Spectroscopic and Spectrometric Characterization for Structural Confirmation

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of impurities like this compound. These methods provide detailed information about the molecule's structure, elemental composition, and fragmentation behavior.

UV-Visible spectroscopy is a straightforward and cost-effective method for the quantitative analysis of an API. nih.gov While it lacks the specificity of chromatographic methods for impurity analysis, it is widely used for assaying the bulk drug. actascientific.com Simple UV-spectrophotometric methods for tamsulosin have been developed using various solvents, with the wavelength of maximum absorbance (λmax) typically observed around 224 nm or 280 nm. actascientific.com First-derivative spectrophotometry can also be used to resolve the spectral overlap in mixtures, enhancing the method's specificity. researchgate.net For a known impurity like this compound with a distinct chromophore, UV-Vis spectroscopy can be a viable quantification tool once the compound has been isolated or chromatographically separated.

Table 2: UV Spectrophotometric Data for Tamsulosin

| Solvent/Medium | λmax (nm) | Linearity Range (µg/mL) |

|---|---|---|

| Methanol:Water | 280 | 10-90 |

| Methanol | 224 | 5-25 |

| Acetonitrile | 235 | 10-65 |

This table summarizes typical data found in the literature for the UV analysis of tamsulosin. actascientific.com

High-Resolution Mass Spectrometry (HRMS), often coupled with LC systems (e.g., LC-Q-TOF-MS), is a powerful tool for the structural characterization of unknown impurities. nih.gov HRMS provides highly accurate mass measurements of molecular ions, which allows for the determination of the elemental composition of the impurity. nih.gov This information is critical in proposing a chemical structure.

Furthermore, by inducing fragmentation of the molecular ion (MS/MS), a characteristic fragmentation pattern is produced. ijpsonline.com Elucidating these fragmentation pathways provides detailed structural information. For instance, in the analysis of tamsulosin-related substances, the fragmentation patterns of the protonated molecular ions are studied and compared with that of the parent tamsulosin molecule to identify the structural modifications in the impurity. nih.govijpsonline.com This comparative analysis is key to definitively identifying structures like this compound. The protonated molecular ion of tamsulosin ([C₂₀H₂₉N₂O₅S]⁺) has an m/z of 409.11, and its fragmentation provides a reference for identifying related structures. ijpsonline.comijpsonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules, including this compound. researchgate.net This non-destructive analytical method provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the definitive assignment of its molecular structure. researchgate.net The process involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

For this compound, the structural analysis would begin with 1D NMR experiments, primarily ¹H (proton) and ¹³C (carbon-13) NMR.

¹H NMR: This experiment provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the protons of the propyl chain, and the protons on the phenoxy ethylamino side chain. The key differentiating feature from its parent compound, tamsulosin, would be the absence of signals corresponding to the ethoxy (-OCH₂CH₃) group.

¹³C NMR: This spectrum reveals the number of chemically non-equivalent carbon atoms and their chemical environment. The this compound spectrum would display signals for each unique carbon, including those in the benzene (B151609) rings, the methoxy group, and the aliphatic side chains. The absence of the two carbon signals characteristic of the ethoxy group would be a critical piece of evidence for structural confirmation.

To confirm the connectivity and spatial relationships between atoms, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to trace the proton connectivity within the propyl and ethylamino fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the molecular fragments, for instance, by showing the correlation between the protons of the methoxy group and the aromatic carbon to which it is attached.

By systematically analyzing the data from these NMR experiments, a complete and definitive assignment of the this compound molecular structure can be achieved, confirming its identity and differentiating it from tamsulosin and other related substances. ethernet.edu.et

Validation Parameters for Analytical Methodologies of this compound

The validation of an analytical method ensures that it is suitable for its intended purpose. For this compound, which may be analyzed as an impurity or a degradation product of tamsulosin, robust and validated analytical methods are crucial for quality control. Method validation is performed according to guidelines from the International Conference on Harmonisation (ICH). asianpubs.orginnovareacademics.in While specific validation data for this compound is not extensively published, the principles and typical results can be inferred from the numerous validated methods developed for the parent compound, tamsulosin. innovareacademics.innih.gov

Assessment of Specificity and Selectivity in Complex Matrices

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov For a method analyzing this compound, specificity ensures that the signal measured comes solely from this compound.

This is typically demonstrated through forced degradation studies and analysis of the analyte in complex matrices. In forced degradation (or stress testing), the parent drug substance, tamsulosin, is exposed to harsh conditions like acid, base, oxidation, heat, and light to generate potential degradation products. scispace.com A stability-indicating method must be able to resolve the peak of the main compound from all the degradation products formed, including any this compound that may be generated. asianpubs.orgscispace.com The use of a photodiode array (PDA) detector can further establish peak purity, confirming that the chromatographic peak for the analyte is not co-eluting with other substances. For example, in methods developed for tamsulosin, degradation products were well resolved from the main peak, proving the stability-indicating power and specificity of the method. scispace.com

Determination of Linearity, Working Range, and Sensitivity (LOD/LOQ)

Linearity and Working Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. nih.gov The working range is the interval over which the method is shown to be linear, accurate, and precise. This is typically evaluated by preparing standard solutions at several concentration levels and analyzing them. The results are assessed by calculating a regression line using the least-squares method, with a correlation coefficient (r²) close to 1 indicating excellent linearity. asianpubs.org

Sensitivity (LOD/LOQ): The sensitivity of a method is established by determining the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined at a signal-to-noise ratio of 3:1. asianpubs.org

LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. It is often determined at a signal-to-noise ratio of 10:1. asianpubs.org

The following table summarizes linearity, LOD, and LOQ data from various validated analytical methods for the parent compound, tamsulosin, which serve as a reference for methodologies applicable to this compound.

Evaluation of Precision, Accuracy, and Robustness of Analytical Procedures

Precision: This parameter expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment. ijprajournal.com

Intermediate Precision (Inter-day precision): Assesses variations within the same laboratory, but on different days, with different analysts, or different equipment. ijprajournal.com

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure analyte is added to a sample matrix (spiking), and the percentage of the analyte recovered by the method is calculated. ijprajournal.com

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, flow rate, temperature). It provides an indication of the method's reliability during normal usage.

The table below presents typical precision and accuracy results from validated methods for tamsulosin. For a method to be considered precise, the %RSD is typically required to be less than 2%. ijprajournal.combiomedgrid.com

Development of Stability-Indicating Methods for Degradation Products including this compound

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. The ICH guidelines mandate stress testing to elucidate the inherent stability characteristics of a drug substance.

The development of a SIAM involves subjecting the drug to stress conditions such as acid hydrolysis, base hydrolysis, oxidation, photolysis (exposure to light), and thermal degradation. nih.gov The goal is to generate the degradation products and develop a chromatographic method that effectively separates the intact drug from these products. asianpubs.org this compound could potentially be one such degradation product or a process impurity that must be separated.

Studies on tamsulosin have shown that it undergoes degradation under acidic, basic, and oxidative conditions, while being relatively stable to photolytic and thermal stress. asianpubs.org The ability of the developed HPLC methods to resolve the tamsulosin peak from the peaks of the degradation products confirms their status as stability-indicating. scispace.com

The following table summarizes the results of forced degradation studies performed on tamsulosin, indicating the conditions under which degradation occurs.

In Vitro Pharmacological Characterization of De Ethoxy Tamsulosin

Receptor Binding Affinity Studies of De-Ethoxylated Metabolites

The interaction of DE(ethoxy)tamsulosin with α1-adrenoceptor subtypes has been characterized through radioligand binding assays, which are crucial for determining the affinity of a compound for its target receptors.

Radioligand Binding Assays for Alpha-1 Adrenoceptor Subtypes (e.g., α1A, α1B, α1D)

Radioligand binding studies have demonstrated that this compound (Metabolite M-1) competes effectively for binding sites at cloned α1-adrenoceptor subtypes. Research utilizing [3H]prazosin as the radioligand has quantified the binding affinity (pKi) of this compound across the three main α1-adrenoceptor subtypes. The compound displays a high affinity, particularly for the α1A and α1D subtypes, which are prominently located in the human prostate. The rank order of potency for this compound at these cloned receptors is α1A ≥ α1D > α1B. consensus.app

The specific pKi values, which represent the negative logarithm of the equilibrium dissociation constant (Ki), indicate a strong binding affinity. The affinity for the α1B subtype, which is more prevalent in vascular tissue, is notably lower. consensus.app

Comparative Receptor Affinity Profiling with the Parent Compound, Tamsulosin (B1681236)

When compared to its parent compound, tamsulosin, this compound (Metabolite M-1) exhibits a slightly reduced but still potent binding affinity for α1-adrenoceptors. Tamsulosin itself shows a high affinity with a rank order of α1A ≥ α1D > α1B. consensus.app The de-ethoxylation to form the M-1 metabolite results in a modest decrease in binding potency across all three subtypes. However, importantly, the metabolite retains the characteristic selectivity profile of tamsulosin, showing a clear preference for α1A and α1D subtypes over the α1B subtype. consensus.app

Table 1: Comparative Receptor Binding Affinities (pKi) of Tamsulosin and this compound for Cloned α1-Adrenoceptor Subtypes consensus.app

| Compound | α1A-Adrenoceptor (pKi) | α1B-Adrenoceptor (pKi) | α1D-Adrenoceptor (pKi) |

| Tamsulosin | 9.9 | 8.7 | 9.8 |

| This compound (M-1) | 9.1 | 7.9 | 9.0 |

pKi is the negative logarithm of the Ki (inhibitory constant). Higher values indicate stronger binding affinity.

Functional Assays for In Vitro Pharmacological Activity

Functional assays move beyond simple binding to measure the actual biological response a compound elicits upon binding to its receptor. These studies confirm whether the compound acts as an antagonist (blocks the receptor) or an agonist (activates the receptor).

Smooth Muscle Contractility Studies in Isolated Tissue Preparations

In functional studies using isolated tissue preparations, this compound has been shown to act as a potent antagonist at α1-adrenoceptors. Experiments conducted on rabbit prostate and aorta tissues, which are rich in α1A and α1D-adrenoceptors respectively, demonstrated that this compound concentration-dependently antagonized contractions induced by the α1-agonist phenylephrine. consensus.app

The antagonist potency is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The apparent pA2 values for this compound in these functional assays were found to be very similar to its binding affinity (pKi) at the cloned rat α1A-adrenoceptor. consensus.app This strong correlation between binding affinity and functional antagonism confirms that the binding of this compound to the α1A-adrenoceptor translates into a direct and potent blockade of its function. consensus.app

Table 2: Functional Antagonist Potency (pA2) of Tamsulosin and this compound in Isolated Rabbit Tissues consensus.app

| Compound | Rabbit Prostate (pA2) | Rabbit Aorta (pA2) |

| Tamsulosin | 9.8 | 9.8 |

| This compound (M-1) | 9.2 | 9.1 |

pA2 values represent the functional antagonist potency. Higher values indicate greater potency.

Cellular Signaling Pathway Modulation by this compound

Currently, there is no specific information available in the published scientific literature detailing the direct effects of this compound on downstream cellular signaling pathways, such as the modulation of second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates.

Investigation of Enzymatic Inhibition or Modulation by this compound

While it is established that this compound is a metabolite formed through the action of CYP450 enzymes, particularly CYP3A4, on tamsulosin, there is no available research data on the potential for this compound itself to inhibit or modulate the activity of these or other enzymes. nih.gov

Potential for Modulation of Drug-Metabolizing Cytochrome P450 Isoenzymes

The parent compound, tamsulosin, is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6. drugbank.com This metabolic pathway leads to the formation of several metabolites. drugbank.com Inhibition of these enzymes can lead to increased plasma concentrations of tamsulosin. nih.gov

However, specific in vitro studies detailing the inhibitory or inductive potential of this compound itself on major CYP450 isoenzymes (such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) are not available in the reviewed scientific literature. Standard preclinical drug development often involves characterizing the potential for drug-drug interactions of major metabolites and impurities. Such studies would typically involve incubating the compound with human liver microsomes and specific CYP probe substrates to determine inhibitory constants (IC50 or Ki values). nih.govnih.gov Without such dedicated experimental data for this compound, a quantitative assessment of its potential to modulate CYP450 activity cannot be provided.

In Vitro Assessment of Other Relevant Enzyme Interactions

Beyond the primary drug-metabolizing CYP450 enzymes, compounds can interact with a variety of other enzymatic systems that may have clinical relevance. For instance, the parent drug tamsulosin has been investigated for its effects on enzymes like protein kinase C (PKC).

As with its potential effects on CYP450 enzymes, there is a lack of specific published in vitro research on the interactions of this compound with other relevant enzymes. Comprehensive pharmacological profiling would typically include screening against a panel of enzymes and receptors to identify any off-target activities. However, the results of such specific investigations for this compound have not been reported in the available literature. Therefore, no detailed research findings or data tables on its interaction with other enzymes can be presented.

Impurity Profiling and Quality Control Strategies in Tamsulosin Manufacturing

Regulatory Frameworks for Pharmaceutical Impurity Control

The control of impurities in pharmaceutical products is a critical aspect of ensuring patient safety and is mandated by global regulatory bodies. The primary framework is provided by the International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH).

The key guidelines applicable to impurities like DE(ethoxy)tamsulosin are ICH Q3A(R2): Impurities in New Drug Substances and ICH Q3B(R2): Impurities in New Drug Products . ich.orgeuropa.eueuropa.eueuropa.eu These guidelines establish a scientific and risk-based approach to controlling impurities.

Key Concepts from ICH Guidelines:

Classification of Impurities: Impurities are broadly classified into organic impurities, inorganic impurities, and residual solvents. ich.orggmp-compliance.org this compound is an organic impurity, specifically a process-related impurity arising from the manufacturing synthesis of tamsulosin (B1681236). jpionline.org

Thresholds for Impurities: The ICH sets thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the drug. jpionline.orgamericanpharmaceuticalreview.com These thresholds trigger the need for manufacturers to report, identify the structure of, and gather safety data for an impurity, respectively.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Specification: A new drug substance specification should list specified impurities, which can be identified or unidentified, with defined acceptance criteria. ich.orgfda.gov The rationale for including or excluding an impurity must be justified based on the impurity profiles observed in batches used for safety and clinical studies. fda.gov

In addition to the Q3 guidelines, ICH M7(R1) provides a framework for assessing and controlling DNA reactive (mutagenic) impurities to limit potential carcinogenic risk, which requires a more stringent control approach if applicable. ich.org Furthermore, pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide specific monographs for Tamsulosin Hydrochloride that list official test methods and acceptance criteria for impurities. drugfuture.comdrugfuture.com

Methodologies for Impurity Identification and Quantification of this compound in Drug Substance

The accurate identification and quantification of this compound, also known as Tamsulosin EP Impurity C or Desethoxy Tamsulosin, are essential for the quality control of Tamsulosin drug substance. nih.govuspnf.com High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the predominant techniques used for this purpose.

Identification:

The identification of this compound is typically achieved by comparing the retention time of the peak in the chromatogram of a test sample with that of a qualified chemical reference standard of this compound. lgcstandards.com The United States Pharmacopeia (USP) has noted that "des-ethoxy tamsulosin" has a relative retention time (RRT) of approximately 0.75 in the official method for Tamsulosin Hydrochloride Capsules. uspnf.com Co-injection of the sample with the reference standard can also be used to confirm peak identity. For structural confirmation, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.

Quantification:

Quantification is performed using a validated, stability-indicating chromatographic method. The European Pharmacopoeia provides a detailed liquid chromatography method for related substances in Tamsulosin Hydrochloride that is capable of separating and quantifying its impurities. drugfuture.com

| Parameter | Condition (Test for Impurities Eluting Before Tamsulosin) |

|---|---|

| Column | Octadecylsilyl silica (B1680970) gel for chromatography (5 µm), 0.15 m x 4.6 mm |

| Column Temperature | 40 °C |

| Mobile Phase | A mixture of a buffered aqueous solution and acetonitrile (B52724) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

| System Suitability | Resolution must be a minimum of 6 between the peaks for impurity D and tamsulosin |

The concentration of this compound is calculated by comparing its peak area in the sample solution to the peak area of a tamsulosin reference standard at a known concentration (external standard method), often applying a correction factor if the response factor of the impurity differs from that of the active pharmaceutical ingredient (API). ich.org Pharmacopoeial methods typically set a limit for any unspecified impurity at not more than 0.10%. drugfuture.com

Development of Control Strategies to Limit this compound Content in Finished Pharmaceutical Products

A robust control strategy for an impurity like this compound is built on a thorough understanding of its formation pathway and is consistent with the principles of Quality by Design (QbD). ich.org The control strategy encompasses controls on raw materials, the manufacturing process, and in-process testing.

This compound is a process-related impurity. Tamsulosin's chemical structure features a 2-(2-ethoxyphenoxy)ethylamino side chain. drugs.com this compound, or Desethoxy Tamsulosin, lacks the ethoxy group on this phenoxy ring. nih.govuspnf.com Its formation is therefore directly linked to the starting materials used in the synthesis.

Key Control Strategy Elements:

Starting Material Control: The most effective control point is to limit or eliminate the presence of the corresponding impurity in the starting materials. The synthesis of the tamsulosin side chain likely involves 2-(2-ethoxyphenoxy)ethanol (B1339132). If this raw material is contaminated with 2-phenoxyethanol (B1175444) (which lacks the ethoxy group), this will directly lead to the formation of this compound as a side product during the coupling reaction with the sulfonamide portion of the molecule. Therefore, a critical control strategy is to implement a highly specific analytical test and a strict acceptance limit for 2-phenoxyethanol in the 2-(2-ethoxyphenoxy)ethanol starting material.

Process Optimization and Purification: Manufacturing steps can be designed to minimize the formation of impurities or remove them effectively. This includes optimizing reaction conditions (e.g., temperature, reaction time, stoichiometry of reactants) to favor the desired reaction over side reactions.

Crystallization: The final crystallization step of the Tamsulosin Hydrochloride drug substance is a powerful purification technique. The process should be designed and validated to demonstrate its capacity to purge this compound and other process-related impurities to a level that consistently meets the specification.

In-Process Controls (IPCs): Monitoring the impurity profile at intermediate stages of the synthesis allows for early detection and corrective action, preventing the carry-over of impurities into the final drug substance. europa.eu

By implementing these strategies, manufacturers can ensure that the level of this compound in the final Tamsulosin API is consistently below the ICH qualification threshold, thereby ensuring the quality of the finished pharmaceutical product.

Methodologies for Monitoring Chemical Purity and Related Substances in Tamsulosin

Ongoing monitoring of the chemical purity of tamsulosin and its related substances is a mandatory part of quality control and stability testing programs. The methodologies are defined by the official pharmacopoeial monographs and the manufacturer's validated in-house methods.

The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) provide harmonized and detailed analytical procedures for this purpose. drugfuture.comdrugfuture.com The EP monograph for Tamsulosin Hydrochloride is particularly comprehensive, employing two distinct liquid chromatography methods (Test A and Test B) to ensure a complete impurity profile is captured. Test A is designed for impurities eluting before tamsulosin, while Test B uses a different mobile phase to resolve and quantify impurities that elute after the main peak. drugfuture.com

Core Components of the Monitoring Methodology:

System Suitability: Before any testing, the chromatographic system must pass system suitability tests (SST). These tests verify that the system is performing adequately for the analysis. For instance, the EP monograph requires a minimum resolution between the peaks for tamsulosin and specified impurities (like impurity D and impurity H) to ensure they are properly separated. drugfuture.com The USP requires a resolution of not less than 12 between tamsulosin and propylparaben (B1679720) in its method. drugfuture.com

Specificity: The analytical method must be specific, meaning it can unequivocally assess the analyte in the presence of components that may be expected to be present, including other impurities, degradants, and excipients.

Quantification and Reporting: Impurities are quantified against a reference standard. Acceptance criteria are set for individual specified impurities, any individual unspecified impurity (typically ≤0.10%), and the total of all impurities. drugfuture.comdrugfuture.com A disregard limit (e.g., 0.05%) is also established, below which peaks are not considered for summation into the total impurities. drugfuture.com

Stability Indicating: The analytical method must be stability-indicating, meaning it can detect and quantify any degradation products that form when the drug substance or drug product is exposed to stress conditions (e.g., light, heat, humidity, acid/base hydrolysis, oxidation). This ensures that the method remains valid throughout the shelf-life of the product.

Through the rigorous application of these validated chromatographic methods, manufacturers can continually monitor the purity of tamsulosin, ensuring that this compound and other related substances are controlled within their established, safe limits.

Future Research Directions and Emerging Methodologies for De Ethoxy Tamsulosin Studies

Application of Advanced Analytical Techniques for Ultra-Trace Analysis

The detection and quantification of DE(ethoxy)tamsulosin, particularly at the minute concentrations expected in biological and environmental samples, demand highly sensitive and specific analytical methods. While methods exist for the parent drug, tamsulosin (B1681236), future work must adapt and refine these for its metabolite.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the current gold standard for analyzing tamsulosin and its metabolites. nih.gov Methods developed for tamsulosin in human plasma have achieved lower limits of quantification (LLOQ) in the sub-ng/mL range, demonstrating the sensitivity of this platform. nih.gov For instance, a validated LC-MS/MS method for tamsulosin reported an LLOQ of 0.01 ng/mL using just 500 μL of human plasma. nih.gov Another robust method achieved an LLOQ of 0.2 ng/mL from a 100 μL serum sample with excellent analyte recovery of 99.9%. nih.gov These approaches, often utilizing positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode, provide the specificity needed to distinguish the metabolite from the parent compound and other endogenous matrix components. nih.govrjptonline.org

Future research will likely focus on enhancing these methods for ultra-trace analysis of this compound. This includes the use of ultra-high-performance liquid chromatography (UPLC) for faster separations and improved resolution, and coupling with high-resolution mass spectrometry (HRMS) like Orbitrap or time-of-flight (TOF) analyzers for more confident identification of unknown metabolites. scispace.comnih.gov Furthermore, the analysis of this compound in complex environmental matrices, such as wastewater, requires techniques that can detect compounds at ng/L levels, necessitating automated online solid-phase extraction (SPE) to pre-concentrate the sample before LC-MS/MS analysis. core.ac.uknih.gov

Interactive Table 1: Comparison of LC-MS/MS Methodologies for Tamsulosin Analysis Applicable to its Metabolites

| Feature | Method 1 nih.gov | Method 2 nih.gov | Method 3 rjptonline.org |

| Matrix | Human Plasma | Human Serum | Pharmaceutical Capsules |

| Chromatography | Reversed-phase Luna C₁₈ | Ascentis® Express C18 | MS XTerra® RP-C8 |

| Detection Mode | ESI Positive Ion | ESI Positive Ion | ESI Positive Ion |

| Quantitation | MS/MS | MS/MS (MRM) | MS/MS (MRM) |

| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL | 0.2 ng/mL | 1.0 µg/mL |

| Internal Standard | Diphenhydramine | d9-finasteride | Procainamide |

| Sample Volume | 500 µL | 100 µL | N/A |

Computational Chemistry and Molecular Modeling Approaches for De-Ethoxylation Mechanisms and Metabolite Interactions

Computational chemistry and molecular modeling are powerful in-silico tools for predicting and understanding metabolic pathways and molecular interactions where experimental data is scarce. For this compound, these approaches can illuminate the specifics of its formation and its subsequent pharmacological activity.

Tamsulosin is metabolized extensively by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2D6. mims.comdrugbank.comopenaccessjournals.com Specifically, CYP3A4 is responsible for the de-ethylation reaction that would produce this compound. drugbank.com Molecular dynamics (MD) simulations can be employed to model the docking of tamsulosin into the active site of the CYP3A4 enzyme. These simulations can help identify the key amino acid residues involved in substrate binding and catalysis, clarifying the mechanism of the de-ethoxylation reaction. Similar modeling has been used to understand tamsulosin's binding to its target adrenoceptors. hmdb.capnas.org

Furthermore, once formed, this compound may have its own pharmacological profile. Studies on other tamsulosin metabolites have shown that they can retain high potency and selectivity for α1-adrenoceptor subtypes. nih.gov Future computational studies could involve docking this compound into the various α1-adrenoceptor subtypes (α1A, α1B, α1D) to predict its binding affinity and selectivity compared to the parent drug. drugbank.comhmdb.ca Methods like the calculation of binding free energy using Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) can quantify these interactions and guide further functional studies. pnas.org

Integrated Omics Approaches for Understanding Metabolic Fate and Pharmacological Impact

A holistic view of the metabolic fate and pharmacological impact of this compound can be achieved through integrated "omics" technologies. These approaches analyze the complete set of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) to build a comprehensive picture of biological processes. mdpi.com

Pharmacogenomics is particularly relevant, as genetic variations in CYP enzymes can significantly alter drug metabolism. mdpi.com The prevalence of different CYP2D6 and CYP3A4 alleles can lead to variations in the rate and pathway of tamsulosin metabolism, thereby affecting the amount of this compound produced in different individuals. frontiersin.orgnih.gov Physiologically based pharmacokinetic (PBPK) models that incorporate pharmacogenomic data can predict how genetic polymorphisms influence the exposure to both the parent drug and its metabolites. nih.gov

Development of Novel Biosensors for this compound Detection

While LC-MS/MS offers unparalleled sensitivity and specificity, it requires expensive equipment and complex sample preparation. scielo.br For rapid, low-cost, and point-of-care or in-field analysis, novel biosensors represent a promising future direction. bioforumconf.com Electrochemical biosensors, in particular, are characterized by their low cost, ease of manufacture, and rapid analysis times. nih.goviapchem.org

The development of a biosensor for this compound would likely involve creating a highly specific recognition element coupled to a transducer that converts the binding event into a measurable signal. scielo.brscielo.br

Recognition Elements : One approach is the use of molecularly imprinted polymers (MIPs). MIPs are synthetic receptors molded around a template molecule—in this case, this compound—creating cavities that can selectively rebind the target analyte with high affinity. bioforumconf.com

Transducers : Electrochemical transducers are common for pharmaceutical analysis. mdpi.com These often involve modifying electrode surfaces (e.g., glassy carbon or screen-printed electrodes) with nanomaterials like graphene or carbon nanotubes to enhance the electrochemical signal and improve sensitivity. nih.goviapchem.org

Although no biosensor specific to this compound currently exists, the principles have been widely applied to other drugs and metabolites. scielo.brtandfonline.comresearchgate.net Future research could focus on designing and synthesizing MIPs for this compound and integrating them onto a modified electrode platform. Such a device could enable real-time monitoring in various samples, from clinical fluids to environmental water, providing a valuable tool for pharmacokinetic studies and environmental surveillance. bioforumconf.comscielo.br

Q & A

Q. What analytical methodologies are recommended for quantifying DE(ethoxy)tamsulosin and its impurities in pharmacokinetic studies?

High-performance liquid chromatography (HPLC) with UV detection is widely used for impurity profiling. For this compound, a validated method should separate des-ethoxy and methoxy impurities, which co-elute at a relative retention time of ~0.7. Quantification requires a standard solution with known concentrations, and acceptance criteria should limit individual impurities to ≤0.10% and the sum of des-ethoxy/methoxy impurities to ≤0.15% .

Q. How do pharmacokinetic interactions of this compound with other drugs (e.g., 5α-reductase inhibitors) influence experimental design?

Cross-over studies in healthy volunteers are optimal. For example, a 3-period crossover design can assess interactions by measuring plasma concentrations of this compound and co-administered drugs (e.g., finasteride) under fasting/fed conditions. Statistical models like ANOVA or non-compartmental analysis should account for intra-subject variability .

Q. What are the primary adverse effects of this compound in preclinical models, and how are they monitored?

Preclinical studies should prioritize α1-adrenoceptor selectivity to minimize vasodilation-related hypotension. Ejaculatory dysfunction and rare hypersensitivity reactions (e.g., Stevens-Johnson syndrome) must be tracked using histopathological evaluation in animal models and pharmacovigilance databases in early-phase trials .

Advanced Research Questions

Q. How can researchers resolve contradictions between preclinical efficacy and clinical outcomes for this compound?

Discrepancies may arise from interspecies differences in α1-adrenoceptor subtype expression. To address this:

- Conduct receptor-binding assays using human prostate tissues.

- Perform dose-response studies in animal models with bladder outlet obstruction (BOO) and compare results to clinical trial data using meta-regression .

Q. What methodological challenges arise in designing double-blinded trials for this compound in pediatric populations?

Challenges include ethical constraints on placebo use, age-adjusted dosing, and outcome variability. A propensity-score-matched cohort design (as in pediatric ureteral stone trials) can mitigate bias. Use multivariate logistic regression to adjust for confounders like stone size and location .

Q. How should researchers analyze conflicting data on this compound’s efficacy in urolithiasis studies?

Apply sensitivity analysis to assess heterogeneity in trial designs (e.g., stone size thresholds, follow-up duration). For example, a 2025 meta-analysis could stratify studies by stone diameter (≤5 mm vs. >5 mm) and use random-effects models to quantify pooled odds ratios .

Q. What strategies improve the detection of rare adverse events (e.g., hypotension) in this compound trials?

Implement continuous hemodynamic monitoring in phase I trials and leverage real-world data (RWD) from electronic health records. Machine learning algorithms can identify signal-to-noise ratios in RWD, prioritizing events with ≥2-fold incidence over background rates .

Methodological Frameworks

Q. What statistical approaches are optimal for assessing this compound’s dose-response relationships?

Use Bayesian hierarchical models to integrate preclinical and clinical data. For example, a 2024 study combined rat BOO model data (spontaneous voiding frequency) with human urodynamic outcomes, estimating posterior probabilities for efficacy thresholds .

Q. How can researchers validate this compound’s receptor selectivity in vitro?

Radioligand binding assays with transfected cells expressing α1A, α1B, and α1D subtypes are critical. Compare inhibition constants (Ki) to reference compounds (e.g., tamsulosin, naftopidil). A ≥10-fold selectivity for α1A/D over α1B subtypes confirms target specificity .

Q. What protocols ensure robust impurity profiling in this compound manufacturing?

Follow International Council for Harmonisation (ICH) Q3A guidelines. Use HPLC with a C18 column, mobile phase of acetonitrile-phosphate buffer (pH 2.5), and UV detection at 225 nm. Validate method precision with ≤2% RSD for repeatability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.